molecular formula C10H13BrO B2405850 1-(Bromomethyl)-3-(propan-2-yloxy)benzene CAS No. 184970-27-2

1-(Bromomethyl)-3-(propan-2-yloxy)benzene

Cat. No. B2405850
CAS RN: 184970-27-2
M. Wt: 229.117
InChI Key: KDDVZGFLGMXKRC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(propan-2-yloxy)benzene, also known as BMOP, is an organic compound that has been extensively studied due to its potential applications in a variety of scientific fields. BMOP is a colorless, water-soluble liquid with a boiling point of 243°C and a density of 1.20 g/mL. It is a versatile compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for a variety of organic compounds. In addition, BMOP has been studied for its potential use in the medical field as an anti-inflammatory agent and as an agent for treating cancer.

Scientific Research Applications

  • Synthesis of Benzamide Derivatives : This compound is involved in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives are of interest due to their biological activities, including acting as CCR5 antagonists (Bi, 2015).

  • Polymer Synthesis : It is used as a bifunctional initiator in the cationic ring opening polymerization of tetrahydrofuran, leading to the creation of polymers like poly(p-phenylene) with various side chains. These polymers have high solubility in organic solvents and are characterized by various analytical techniques (Cianga, Hepuzer, & Yagcı, 2002).

  • X-Ray Structure Determination : The compound aids in studying the structures of benzene derivatives. Analysis of such structures helps in understanding interactions like C–H···Br and C–Br···π, crucial for the packing of these compounds (Jones, Kuś, & Dix, 2012).

  • Preparation of Solvates : It's used in the preparation of solvates like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, with the crystal structures of these solvates analyzed by X-ray diffraction. This helps in understanding molecular conformation and reactivity (Szlachcic, Migda, & Stadnicka, 2007).

  • Electrochemical Studies : The electrochemical reduction of this compound in the presence of other chemicals, like hydroquinone, leads to paired green electro-synthesis. Such reactions have implications in creating products with high yield and selectivity (Habibi, Pakravan, & Nematollahi, 2014).

  • Synthesis of Ferrocene Compounds : This compound is utilized in the synthesis of ethynylferrocene compounds. The structures of these compounds and their electrochemical properties are studied, indicating potential applications in electronic materials (Fink et al., 1997).

properties

IUPAC Name

1-(bromomethyl)-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDVZGFLGMXKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184970-27-2
Record name 1-(bromomethyl)-3-(propan-2-yloxy)benzene
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